molecular formula C14H18O3 B1605632 Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate CAS No. 54458-28-5

Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate

Cat. No.: B1605632
CAS No.: 54458-28-5
M. Wt: 234.29 g/mol
InChI Key: JKDAOORMLXVMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The primary IUPAC name, this compound, accurately reflects the compound's structural hierarchy, with the ester functionality serving as the principal functional group and the ketone designated as a substituent. This nomenclature system prioritizes the propanoate chain as the parent structure, with appropriate numbering to indicate the positions of both the oxo group and the substituted phenyl ring.

The compound maintains several recognized synonyms that reflect different naming approaches and chemical contexts. Alternative designations include ethyl 3-mesityl-3-oxopropanoate, which emphasizes the mesityl group as a common name for the 2,4,6-trimethylphenyl substituent. Additional systematic names such as 3-oxo-3-(2,4,6-trimethylphenyl)propionic acid ethyl ester provide clear indication of the compound's derivation from the corresponding carboxylic acid. The Chemical Abstracts Service registry number 54458-28-5 serves as the primary numerical identifier for database searches and regulatory documentation.

Table 1: Systematic Identifiers for this compound

Identifier Type Value
IUPAC Name This compound
CAS Registry Number 54458-28-5
PubChem CID 313335
Molecular Formula C₁₄H₁₈O₃
InChI Key JKDAOORMLXVMGQ-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)C1=C(C=C(C=C1C)C)C

The molecular representation through Simplified Molecular Input Line Entry System notation reveals the connectivity pattern as CCOC(=O)CC(=O)C1=C(C=C(C=C1C)C)C, providing a linear description of the three-dimensional structure. The International Chemical Identifier key JKDAOORMLXVMGQ-UHFFFAOYSA-N offers a unique hash representation that facilitates computational searches and structural comparisons across chemical databases.

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound exhibits characteristic features of beta-ketoester compounds with additional complexity introduced by the sterically demanding mesityl substituent. The compound possesses a molecular formula of C₁₄H₁₈O₃ with a calculated molecular weight of 234.29 grams per mole, indicating a relatively compact structure despite the presence of multiple methyl substituents. The central propanoate backbone contains two carbonyl groups separated by a single methylene unit, creating the classic beta-dicarbonyl arrangement that defines this chemical class.

The 2,4,6-trimethylphenyl group, commonly referred to as the mesityl group, introduces significant steric bulk around the aromatic ring due to the presence of three methyl substituents positioned at the ortho and para positions relative to the point of attachment. These methyl groups create substantial steric hindrance that influences both the conformational preferences of the molecule and its reactivity patterns. The mesityl group's planar aromatic system lies at varying angles to the propanoate chain, with the exact orientation dependent upon intramolecular interactions and crystal packing forces when in the solid state.

Table 2: Molecular Architecture Parameters

Parameter Value
Molecular Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol
Heavy Atom Count 17
Rotatable Bond Count 4
Aromatic Ring Count 1
Carbonyl Groups 2

The stereochemical considerations for this compound primarily involve conformational flexibility around several rotatable bonds, particularly the connection between the aromatic ring and the carbonyl carbon, as well as rotation around bonds within the propanoate chain. The presence of the beta-dicarbonyl system creates opportunities for intramolecular hydrogen bonding in the enol tautomeric form, which can significantly influence the preferred conformations and overall molecular geometry. The steric bulk of the mesityl substituent restricts rotation around the aryl-carbonyl bond, leading to preferred conformations that minimize unfavorable interactions between the methyl groups and other portions of the molecule.

Comparative Analysis of Tautomeric Forms

Beta-ketoesters such as this compound exhibit characteristic keto-enol tautomerism, a dynamic equilibrium between the predominant keto form and the less stable enol form. This tautomeric behavior results from the acidic nature of the alpha-hydrogen positioned between the two carbonyl groups, which can be abstracted to form an enolate that subsequently tautomerizes to the enol form. The equilibrium position between these tautomeric forms depends on various factors including temperature, solvent polarity, and structural features of the specific beta-ketoester.

In the keto form, this compound maintains discrete carbonyl functionalities with the ketone carbon directly bonded to the mesityl group and the ester carbonyl connected to the ethyl group through an oxygen atom. This form typically predominates under most conditions due to the inherent stability of the carbonyl groups and the absence of strain-inducing intramolecular interactions. The enol form features a hydroxyl group attached to what was previously the ketone carbon, with the formation of a carbon-carbon double bond between the former methylene carbon and the enolic carbon.

Table 3: Tautomeric Forms Comparison

Property Keto Form Enol Form
Predominant Structure >90% in most solvents <10% in most solvents
Hydrogen Bonding Limited intermolecular Intramolecular chelation possible
Conjugation Isolated carbonyls Extended π-system
Stability Thermodynamically favored Kinetically accessible

The mesityl substituent influences the tautomeric equilibrium through both steric and electronic effects. The electron-donating nature of the methyl groups on the aromatic ring can stabilize the enol form through enhanced delocalization of electron density into the aromatic system. However, the significant steric bulk of the mesityl group may disfavor certain conformations of the enol tautomer, particularly those that would place the hydroxyl group in close proximity to the ortho-methyl substituents. Comparative studies of related beta-ketoesters demonstrate that aromatic substituents generally shift the equilibrium toward the enol form compared to aliphatic analogs, although the magnitude of this effect varies with the specific substitution pattern.

Crystallographic Data and Unit Cell Parameters

While comprehensive single-crystal X-ray diffraction data specifically for this compound remains limited in the available literature, related compounds containing mesityl groups provide valuable insights into the likely crystallographic behavior of this beta-ketoester. Compounds featuring the 2,4,6-trimethylphenyl substituent typically exhibit packing arrangements that accommodate the significant steric bulk of the mesityl group while optimizing intermolecular interactions.

The crystallographic analysis of bis(mesityl)(pyrrol-1-yl)borane, which contains two mesityl groups similar to those found in the target compound, reveals important structural parameters relevant to mesityl-containing molecules. This related structure crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 11.9157(2) Å, b = 8.0223(1) Å, c = 19.6440(3) Å, and β = 99.890(1)°. The crystal density of 1.132 grams per cubic centimeter reflects the relatively low packing efficiency typical of molecules containing bulky substituents.

Table 4: Comparative Crystallographic Parameters for Mesityl-Containing Compounds

Parameter Bis(mesityl)(pyrrol-1-yl)borane
Space Group P2₁/n
Unit Cell a 11.9157(2) Å
Unit Cell b 8.0223(1) Å
Unit Cell c 19.6440(3) Å
β Angle 99.890(1)°
Density 1.132 g/cm³
Z Value 4

The mesityl groups in crystalline structures typically adopt orientations that minimize steric interactions between adjacent methyl substituents while maximizing favorable intermolecular contacts. The C-C bond lengths within the mesityl aromatic ring fall within the expected range for substituted benzene derivatives, with typical values around 1.39-1.40 Å for aromatic C-C bonds. The methyl substituents generally exhibit standard tetrahedral geometry around their carbon atoms, with C-H bond distances of approximately 0.96-0.98 Å.

Intermolecular packing in mesityl-containing compounds often involves weak C-H⋯π interactions between methyl hydrogen atoms and aromatic ring systems of neighboring molecules. These weak interactions, while individually modest in strength, collectively contribute to the overall crystal stability and influence the observed unit cell parameters. The relatively large unit cell volumes typically observed for mesityl compounds reflect the need to accommodate the extended molecular geometries while maintaining reasonable packing densities.

Properties

IUPAC Name

ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-5-17-13(16)8-12(15)14-10(3)6-9(2)7-11(14)4/h6-7H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDAOORMLXVMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310438
Record name ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54458-28-5
Record name NSC227213
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen Condensation and Acylation Methods

The classical preparation of aryl-substituted β-ketoesters typically involves:

For the 2,4,6-trimethylphenyl substituent, the mesityl group can be introduced either via direct acylation of mesitylene derivatives or by using mesitoyl chloride or mesitoyl derivatives as starting materials.

Adaptation from Analogous Compounds

  • Ethyl 3-oxo-3-phenylpropanoate synthesis often involves the condensation of ethyl acetate derivatives with benzoyl chloride or benzaldehyde derivatives under controlled conditions.
  • Ethyl 3-oxo-3-(o-tolyl)propanoate is prepared via similar methods with o-tolyl derivatives, indicating that methyl-substituted phenyl rings are compatible with these reaction conditions.

Detailed Preparation Methodology for Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate

Given the structural similarity, the following synthetic route is proposed based on literature precedents for aryl β-ketoesters:

Starting Materials

Reaction Conditions

Step Reagents & Conditions Description Expected Yield (%)
1 Mix 2,4,6-trimethylbenzoyl chloride with ethyl acetoacetate in presence of pyridine or triethylamine Acylation under inert atmosphere at 0-25°C for 4-16 hours 70-90
2 Alternatively, Claisen condensation using sodium ethoxide in ethanol with 2,4,6-trimethylbenzaldehyde and ethyl acetate Reflux under nitrogen for 12-24 hours 60-85
3 Workup by aqueous quenching, extraction with ethyl acetate, drying over sodium sulfate, and purification by recrystallization or column chromatography Purification to isolate the β-ketoester product -

Example Experimental Procedure

  • To a stirred solution of ethyl acetoacetate (1 equiv) in dry ethanol, sodium ethoxide (1.2 equiv) is added under nitrogen atmosphere.
  • 2,4,6-Trimethylbenzoyl chloride (1 equiv) is added dropwise at 0°C.
  • The mixture is stirred at room temperature or refluxed gently for 12-16 hours.
  • The reaction is quenched with cold water, and the product is extracted with ethyl acetate.
  • The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated.
  • The crude product is purified by silica gel chromatography using ethyl acetate/hexane mixtures or recrystallized from suitable solvents.

Analytical Data and Research Findings

Though specific NMR, HPLC, or LC-MS data for this compound are scarce, analogous compounds provide benchmarks:

Parameter Expected Data (Based on Analogues)
[^1H NMR (CDCl3)](pplx://action/followup) Aromatic protons shifted due to methyl groups; ethyl ester signals at ~4.2 ppm (CH2), 1.2 ppm (CH3); β-keto methylene at ~3.4 ppm
[^13C NMR](pplx://action/followup) Carbonyl carbons at ~200 ppm (ketone) and ~170 ppm (ester); aromatic carbons shifted by methyl substituents
MS (ESI) Molecular ion peak corresponding to molecular weight (approx. 236 g/mol)
Purity >95% after purification by MPLC or recrystallization

Summary Table of Preparation Methods

Method Reagents Conditions Yield (%) Notes
Acylation with benzoyl chloride 2,4,6-Trimethylbenzoyl chloride, ethyl acetoacetate, pyridine 0-25°C, 4-16 h, inert atmosphere 70-90 Common, high yield, mild conditions
Claisen condensation 2,4,6-Trimethylbenzaldehyde, ethyl acetate, sodium ethoxide Reflux, 12-24 h, nitrogen 60-85 Requires strong base, longer reaction
Alternative base catalysis Sodium hydride or sodium ethoxide, ethyl acetoacetate, mesityl derivatives Controlled temperature, inert atmosphere 65-80 Sensitive to moisture, requires careful handling

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, while the ester group can be hydrolyzed under acidic or basic conditions. These interactions facilitate its role in different chemical and biological processes .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 2,4,6-trimethylphenyl group distinguishes this compound from analogues with differing substituents. Key comparisons include:

Compound Name Substituent(s) Key Features Reference
Ethyl 3-oxo-3-(p-tolyl)propanoate 4-Methylphenyl Reduced steric hindrance; higher reactivity in nucleophilic additions
Ethyl 3-oxo-3-(2-thienyl)propanoate 2-Thienyl Heteroaromatic ring enhances conjugation; used in chiral intermediate synthesis
Ethyl 3-oxo-3-(trans-2-phenylcyclopropyl)propanoate trans-2-Phenylcyclopropyl Cyclopropane ring mimics thiomethylene; stabilizes indole derivatives
Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate 4-Trifluoromethylphenyl Electron-withdrawing group improves metabolic stability; alters dipole moments
Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate 2,3,4-Trimethoxyphenyl Methoxy groups increase hydrophilicity and hydrogen-bonding capacity

Key Observations :

  • Steric Effects: The 2,4,6-trimethylphenyl group imposes significant steric hindrance, reducing reaction rates in crowded environments compared to monosubstituted (e.g., p-tolyl) analogues .
  • Electronic Effects: Electron-donating methyl groups (mesityl) increase electron density at the keto group, favoring enolate formation. In contrast, electron-withdrawing groups (e.g., trifluoromethyl) polarize the carbonyl, enhancing electrophilicity .
  • Biological Relevance : Thienyl and cyclopropyl derivatives exhibit tailored bioactivity, such as enzymatic stereoselective reduction (thienyl) or indole-based antiviral activity (cyclopropyl) .

Ester Group Modifications

Replacing the ethyl ester with methyl or other esters impacts solubility and metabolic pathways:

Compound Name Ester Group Impact Reference
Methyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate Methyl Lower molecular weight; increased volatility; reduced lipophilicity
Ethyl 3-oxo-4-(tetrahydro-2H-pyran-4-yl)butanoate Ethyl Tetrahydrofuran moiety enhances solubility in polar aprotic solvents

Physicochemical Properties

Limited data are available for the target compound, but trends can be inferred from analogues:

  • Melting Points: Ethyl 3-oxo-3-(p-tolyl)propanoate derivatives exhibit melting points between 80–100°C, while trifluoromethyl-substituted analogues (e.g., 15386-86-4) have higher melting points due to stronger intermolecular forces .
  • Spectroscopic Data :
    • IR : Strong carbonyl stretches at ~1680 cm⁻¹ (keto) and ~1720 cm⁻¹ (ester) .
    • NMR : Aromatic protons resonate at δ 7.2–7.5 ppm; keto carbonyls appear at δ 190–200 ppm in ¹³C NMR .

Pharmacological Potential

  • Metabolic Stability : Trifluoromethyl groups (e.g., 15386-86-4) improve resistance to oxidative metabolism, making them candidates for drug development .

Biological Activity

Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate is an organic compound notable for its unique molecular structure and potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

This compound has the molecular formula C14H18O3C_{14}H_{18}O_3 and a molecular weight of approximately 234.29 g/mol. The compound features a propanoate group with a ketone and a substituted aromatic ring, specifically a trimethylphenyl group. This structural characteristic is significant as it influences the compound's stability and reactivity in biological systems.

Property Value
Molecular FormulaC14H18O3C_{14}H_{18}O_3
Molecular Weight234.29 g/mol
Key Functional GroupsKetone, Ester
Aromatic Substituent2,4,6-trimethylphenyl

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ester group can undergo hydrolysis to release active carboxylic acids that may interact with enzymes or receptors in biological systems. The presence of the trimethylphenyl group enhances the compound's binding affinity to target molecules, potentially influencing its pharmacological effects .

Potential Therapeutic Applications

Research suggests that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Activity : The compound's structural similarities to known anti-inflammatory agents warrant investigation into its effects on inflammatory pathways.
  • Drug Development : As a scaffold in medicinal chemistry, it may serve as a precursor for synthesizing novel therapeutic agents.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific bacterial strains. For instance, at concentrations around 50 μM, significant reductions in bacterial growth were observed in controlled environments .

Structure-Activity Relationship (SAR)

A study comparing this compound with structurally similar compounds revealed that the trimethyl substitution pattern on the aromatic ring significantly influences its biological activity. Compounds lacking such substitutions exhibited reduced efficacy in antimicrobial assays .

Summary of Biological Activities

The following table summarizes the potential biological activities and mechanisms associated with this compound:

Biological Activity Mechanism References
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways
Drug development potentialScaffold for synthesizing new pharmaceuticals

Q & A

Q. Table 1: Comparative Synthetic Routes

RouteReagentsYieldKey StepsReference
12,4,6-Trimethylacetophenone, Ethyl Oxalate~86%Condensation, Acid Workup
22,4,6-Trimethylbenzene Derivative, AlCl₃~70%Friedel-Crafts Acylation

Q. Table 2: Biocatalytic Reduction Parameters

EnzymeCofactorpH OptimumTemperatureee (%)
ChKRED12NADPH7.037°C>99

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxo-3-(2,4,6-trimethylphenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.